(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone

Description

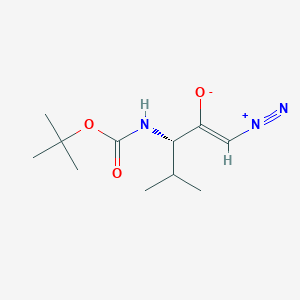

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is a chiral diazo compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3S position, a diazo moiety at the 1-position, and a methyl substituent at the 4-position. This compound is of interest in organic synthesis due to its dual reactivity: the diazo group enables cyclopropanation or carbene insertion reactions, while the Boc group stabilizes the amine for subsequent deprotection and functionalization. Its stereochemistry at the 3S position may influence enantioselective transformations in catalysis or medicinal chemistry applications.

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBGZQZSRUYVPP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone typically involves multiple steps. One common approach starts with the preparation of the corresponding amino ketone, followed by the introduction of the diazo group. The Boc protecting group is usually introduced at an early stage to protect the amino group during subsequent reactions.

Amino Ketone Formation: The starting material, 4-methyl-2-pentanone, undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Boc Protection: The amino group is then protected using Boc anhydride in the presence of a base such as triethylamine.

Diazo Group Introduction: The final step involves the introduction of the diazo group. This can be done using diazotization reagents like tosyl azide or diazomethane under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone can undergo various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction of the diazo group can lead to the formation of amines.

Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides or organometallic reagents can be employed.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1.1. Precursor for Diazo Compounds

One of the primary applications of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is as a precursor for diazo compounds. Diazo compounds are valuable intermediates in organic synthesis, enabling the formation of various functional groups through reactions such as cyclopropanation, aziridination, and the synthesis of heterocycles . The ability to generate diazo compounds from this precursor allows for the exploration of new synthetic routes and the development of complex molecules.

1.2. Synthesis of Triazoles

The compound can also be utilized in the synthesis of triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is significant due to the pharmacological properties exhibited by triazole derivatives, which include antibacterial and antifungal activities . The versatility of this compound in facilitating this transformation highlights its importance in medicinal chemistry.

2.1. Antitumor Properties

Research indicates that derivatives synthesized from this compound exhibit antitumor activity. For instance, α-azido ketones derived from diazo compounds have been shown to possess significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

2.2. Antiviral and Antimicrobial Activities

Compounds related to this compound have also demonstrated antiviral properties. The diazo functionality allows for modifications that can enhance biological activity against viral pathogens . Moreover, some derivatives have shown promise as antimicrobial agents, making them candidates for further development in treating infectious diseases.

Case Studies

3.1. Synthesis and Characterization of Triazole Derivatives

In a study focusing on the synthesis of triazole derivatives from this compound, researchers demonstrated the efficiency of CuAAC reactions in producing high-yielding products with diverse biological activities . The characterization of these compounds through NMR and mass spectrometry confirmed their structures and purity.

3.2. Evaluation of Antitumor Activity

Another significant investigation involved evaluating the antitumor efficacy of synthesized compounds derived from this compound against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

Data Table: Applications Overview

| Application Area | Specific Use | Example Outcomes |

|---|---|---|

| Synthetic Chemistry | Precursor for diazo compounds | Formation of complex molecules |

| Medicinal Chemistry | Synthesis of triazoles | Antibacterial and antifungal activities |

| Antitumor Research | Evaluation against cancer cell lines | IC50 values comparable to existing therapies |

| Antiviral Research | Modifications enhancing activity against viruses | Potential new antiviral agents |

Mechanism of Action

The mechanism of action of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form carbenes, which are highly reactive intermediates that can insert into C-H, N-H, and O-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Diazo or Ketone Functionality

2-Methyl-3-pentanone (CAS 565-69-5)

- Structure : Lacks the Boc-protected amine and diazo group but shares the ketone backbone and methyl substitution at the 4-position.

- Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), but absence of a diazo or Boc group limits its utility in cyclopropanation or peptide coupling reactions .

4-Hydroxy-4-methyl-2-pentanone (CAS 123-42-2)

Compounds with Boc-Protected Amines

(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methyl-pentanoyl]amino]-2-oxo-4-[(3S)-2-oxo-3-piperidyl]butyl 2-cyano-2-methyl-propanoate

- Structure : Shares the Boc-like protection (tert-butyl ester) and stereochemical complexity (3S configuration).

- Relevance : Used in peptide mimetics; the Boc group enhances solubility and prevents amine degradation during synthesis. Similar stereochemical control may guide enantioselective outcomes in both compounds .

Chiral Amino Acid Derivatives

(3S)-3-amino-4-methylpentanoic acid (CAS 5699-54-7)

- Structure: Features a 3S-amino group and 4-methyl substitution but lacks diazo and Boc functionalities.

- Biological Relevance: Acts as a non-proteinogenic amino acid; the methyl group influences metabolic stability. Comparison highlights how diazo and Boc groups in the target compound could modify bioavailability .

Data Table: Key Properties of (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone and Analogs

Research Findings and Functional Insights

- Diazo Group Reactivity: Unlike 2-methyl-3-pentanone, the diazo moiety in the target compound enables carbene-mediated transformations, critical in metal-catalyzed cross-couplings.

- Boc Protection Stability : Analogous to the tert-butyl ester in , the Boc group enhances thermal and chemical stability, enabling stepwise synthesis without premature amine deprotection.

Biological Activity

Overview

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structural features, including a diazo group and a Boc-protected amino group, facilitate various chemical reactions and biological applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 170.21 g/mol

- CAS Number : 67865-71-8

The presence of the Boc (tert-butyloxycarbonyl) group provides stability during synthetic procedures, while the diazo group is known for its versatility in various chemical transformations.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Boc-protected amino group :

- The amino group is protected using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine.

- Introduction of the diazo group :

- The diazo functionality can be introduced via diazo transfer reactions using reagents like tosyl azide (TsN) and sodium hydride (NaH).

Reaction Conditions

Common conditions for these reactions include:

- Temperature control to avoid decomposition.

- Use of inert atmospheres to prevent oxidation.

The biological activity of this compound is primarily attributed to the reactivity of its diazo group. This group can act as both a nucleophile and electrophile, allowing it to participate in various biochemical processes, including:

- Formation of Carbenes : The diazo group can generate carbenes, which are highly reactive intermediates capable of inserting into C-H, N-H, and O-H bonds.

- Enzyme Mechanisms : The compound has been employed in studies investigating enzyme mechanisms and protein modifications due to its ability to selectively modify amino acids within proteins.

Case Studies and Applications

- Enzyme Inhibition Studies : Research has demonstrated that compounds with similar diazo functionalities can selectively inhibit certain enzymes, leading to potential therapeutic applications in cancer treatment and other diseases .

- Drug Development : The compound's ability to form stable intermediates makes it a candidate for developing new pharmaceuticals, particularly those targeting chiral centers .

- Covalent Modifiers : The reactivity of the diazo group allows for the design of covalent inhibitors that can irreversibly bind to target proteins, enhancing their efficacy in drug discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme modification, potential drug development |

| (3S)-3-Boc-amino-1-diazo-4-methyl-2-heptanone | Structure | Similar reactivity but with different steric properties |

Q & A

Q. What are the standard synthetic protocols for (3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone?

The synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) (common strategy for Boc-protected amino acids, as seen in similar compounds ).

- Diazo Transfer : Reaction of the ketone group with a diazo-transfer reagent (e.g., tosyl azide or diazomethane derivatives) under controlled conditions (0–5°C) to avoid exothermic decomposition .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product, followed by lyophilization for stability .

Q. How is the Boc-protecting group introduced and removed during synthesis?

- Introduction : The Boc group is added via nucleophilic attack of the amine on Boc₂O in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by dimethylaminopyridine (DMAP) .

- Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group, forming a TFA salt of the free amine. Neutralization with aqueous NaHCO₃ recovers the amine for downstream reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), diazo moiety (δ ~2.5–3.0 ppm), and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺ ion) .

- FT-IR : Peaks at ~2100 cm⁻¹ (diazo stretch) and ~1680 cm⁻¹ (ketone C=O) .

Advanced Research Questions

Q. What factors affect the stability of the diazo group under experimental conditions?

Q. How can reaction conditions be optimized to prevent premature diazo decomposition?

- Catalyst Selection : Use copper(I) iodide or Rh₂(OAc)₄ to stabilize the diazo intermediate in cyclopropanation reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reduce side reactions .

- Inert Atmosphere : Conduct reactions under N₂/Ar to exclude moisture and O₂, which degrade diazo compounds .

Q. What mechanistic considerations apply to this compound in [2+1] cyclopropanation?

- Electrophilic Carbene Formation : The diazo group generates a carbene intermediate upon activation by transition metals (e.g., Rh, Cu), which reacts with alkenes to form cyclopropanes .

- Steric Effects : The Boc group and methyl branch influence regioselectivity; computational modeling (DFT) predicts preferred attack trajectories .

- Side Reactions : Competing dimerization or C–H insertion can occur; control via slow reagent addition and low temperatures (<0°C) .

Critical Analysis of Contradictions

- Synthetic Routes : emphasizes Rh-catalyzed cyclopropanation, while suggests alternative Boc-protection strategies. These reflect methodological diversity rather than contradiction.

- Stability Data : highlights H410 hazards (aquatic toxicity), whereas focuses on thermal stability. Both align with safe handling protocols (e.g., cold storage, inert gas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.